molecular formula C12H11NO4S B6462058 methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate CAS No. 2549026-36-8

methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate

Cat. No.: B6462058
CAS No.: 2549026-36-8
M. Wt: 265.29 g/mol
InChI Key: CSVLUQZOSSUWNM-UHFFFAOYSA-N
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Description

Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate is a benzofuran-derived compound featuring a methyl ester group at the 2-position and a methoxymethanethioylamino substituent at the 3-position. This structure is hypothesized to influence biological activity, solubility, and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

methyl 3-(methoxycarbothioylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-15-11(14)10-9(13-12(18)16-2)7-5-3-4-6-8(7)17-10/h3-6H,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVLUQZOSSUWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2O1)NC(=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with suitable reagents.

    Introduction of the Carboxylate Ester: The carboxylate ester group is introduced via esterification of the benzofuran core with methanol in the presence of an acid catalyst.

    Attachment of the Methoxymethanethioylamino Group: This step involves the reaction of the benzofuran ester with methoxymethanethioyl chloride and an amine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethanethioyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies investigating the biological activity of benzofuran derivatives, including their potential as antimicrobial or anticancer agents.

    Medicine: Research into its pharmacological properties may reveal new therapeutic uses, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate exerts its effects depends on its interaction with biological targets. The compound may inhibit specific enzymes or bind to receptors, altering cellular pathways. For example, its benzofuran core could interact with DNA or proteins, leading to changes in gene expression or protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents at Position 3 Ester Group Molecular Weight Key Features/Applications References
Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate (Target) Methoxymethanethioylamino Methyl ~323.34* Sulfur-containing group; potential enzyme inhibition -
Ethyl 3-{[(3-methylanilino)(1H-1,2,4-triazol-1-yl)methylidene]amino}-1-benzofuran-2-carboxylate Triazole-aniline hybrid Ethyl ~407.42 Enhanced π-stacking; possible antimicrobial
[2-Methoxy-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-methyl-... Thiazolidinone-sulfanylidene Methyl ~439.05 Electrophilic sulfur; redox activity
Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate Chlorophenyl carbamoyl-methylamino Ethyl 400.86 Halogenated; increased lipophilicity
Metsulfuron methyl ester (for reference) Sulfonylurea-triazine Methyl ~381.37 Herbicidal activity; sulfonylurea moiety

*Calculated based on molecular formula.

Key Observations:

Ester Group Impact: The target compound’s methyl ester (vs. Ethyl esters, as seen in and , increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Sulfur-Containing Substituents: The methoxymethanethioylamino group in the target compound introduces a thioamide-like structure, which may facilitate hydrogen bonding or metal coordination. In contrast, the thiazolidinone-sulfanylidene group in ’s compound offers electrophilic sulfur atoms, likely enhancing reactivity in redox environments .

Biological Activity :

  • Analogs with triazole () or chlorophenyl () groups are associated with antimicrobial or enzyme-inhibitory properties. The target compound’s sulfur-based substituent may similarly target thiol-dependent enzymes.

Spectroscopic Characterization :

  • NMR and UV-Vis data (as applied in ) would reveal distinct chemical shifts for the target’s methoxymethanethioyl group compared to, e.g., the triazole-aniline hybrid in . For instance, the thioamide’s NH proton would resonate downfield (~10–12 ppm in DMSO) due to hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) :
    The target compound’s methyl ester and methoxymethanethioyl group balance polarity. Ethyl esters (e.g., ) increase LogP, favoring blood-brain barrier penetration but risking metabolic instability.
  • Metabolic Stability :
    Sulfur-containing groups (e.g., thioamides, sulfanylidenes) may slow oxidative metabolism compared to purely hydrocarbon substituents. However, the methoxy group in the target compound could undergo demethylation.

Crystallographic and Structural Insights

Crystallography tools like SHELXL () and WinGX () enable comparative analysis of molecular conformations. For example:

  • The benzofuran core’s planarity is conserved across analogs, but substituents like the thiazolidinone in may induce torsional strain, altering packing efficiency.
  • Hydrogen-bonding networks (e.g., between the thioamide NH and ester carbonyl) could stabilize the target compound’s crystal lattice, affecting melting points and solubility .

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